![molecular formula C20H16N2O3S B2937103 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684232-00-6](/img/structure/B2937103.png)
2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
The compound “2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group attached to a naphtho[2,1-d]thiazole ring with two methoxy groups at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The naphtho[2,1-d]thiazole ring system is a fused ring system that contains both nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the two methoxy groups might increase its solubility in organic solvents .Scientific Research Applications
Anti-Inflammatory Applications
Compounds similar to 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide have been studied for their anti-inflammatory properties. Derivatives with a methoxy group at the sixth position in the benzothiazole ring have shown high inhibitory values for COX-1 and excellent selectivity indices for COX-2 inhibition . This suggests potential applications in developing new anti-inflammatory drugs that could offer an alternative to existing medications like celecoxib and diclofenac.
Antimicrobial Activity
Thiazole derivatives, which include the core structure of the compound , have been reported to possess broad-spectrum antimicrobial activities. These activities span across various bacterial and fungal strains, indicating the compound’s potential as a lead structure for developing new antimicrobial agents .
Drug Design and Synthesis
The compound’s structure provides a versatile framework for the design and synthesis of various bioactive molecules. Its synthesis involves techniques that allow for functional group tolerance, enabling the creation of a diverse array of derivatives with potential biological applications .
Future Directions
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMWPRMLHOFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide |
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